molecular formula C24H22N4O3S2 B2384810 2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1116006-91-7

2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2384810
CAS RN: 1116006-91-7
M. Wt: 478.59
InChI Key: YRHNPIMHBRFDCQ-UHFFFAOYSA-N
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Description

The compound “2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential applications . It is a derivative of the thieno[2,3-d]pyrimidin-4(3H)-one class of compounds .


Synthesis Analysis

The synthesis of 2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one and similar compounds has been described in the literature . The existing methods of synthesis of 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide consist mainly in its interaction with the aldehydes in different conditions .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques . The IR spectrum shows a peak at 1659 cm^-1, which corresponds to the C=O bond. The NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed . The compound forms light yellow crystals with a melting point of 265 - 268°C. The UV spectrum (in ethanol) shows peaks at 203 nm and 331 nm. The IR spectrum (in Vaseline oil) shows a peak at 1659 cm^-1, corresponding to the C=O bond .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

1Benzothieno3,2-bbenzothiophene (BTBT) stands out as a champion molecule for high-mobility OFET devices. Its excellent charge transport properties make it an ideal candidate for electronic applications. Researchers have explored BTBT-based OFETs due to their impressive mobility (up to 0.46 cm² V⁻¹ s⁻¹) and on-off current ratios exceeding 10⁷ at room temperature .

Aggregation-Induced Emission (AIE)

Recently, researchers have explored the aggregation-induced emission (AIE) behavior of BTBT derivatives. For instance, 1benzothieno3,2-bbenzothiophene-tetraphenylethylene (BTBT-TPE) exhibits AIE, leading to enhanced fluorescence upon aggregation. Understanding AIE mechanisms can inform the design of novel luminescent materials.

Mechanofluorochromism (MFC)

BTBT-NMe, another derivative, displays aggregation-caused quenching (ACQ) behavior. Its quantum yield and lifetime results indicate reduced fluorescence upon aggregation. Additionally, BTBT-NMe exhibits a halochromic (protonation) effect due to strong interactions. Theoretical calculations align with experimental findings, shedding light on the underlying electronic distribution and energy states .

Safety and Hazards

The safety and hazards associated with this compound are not well documented in the literature. It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for the study of this compound could include further investigation of its potential applications, such as its anti-inflammatory properties and its activity against Trichinella spiralis . Additionally, further studies could aim to fully understand its mechanism of action and to optimize its synthesis .

properties

IUPAC Name

N-benzyl-2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c1-15-22(33-23(26-15)17-8-10-18(31-2)11-9-17)19-12-20(29)28-24(27-19)32-14-21(30)25-13-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H,25,30)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHNPIMHBRFDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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